molecular formula C2H4I2O B1361158 Bis(iodomethyl)ether CAS No. 60833-52-5

Bis(iodomethyl)ether

Cat. No.: B1361158
CAS No.: 60833-52-5
M. Wt: 297.86 g/mol
InChI Key: NWMAFUPEQLTLPX-UHFFFAOYSA-N
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Description

Bis(iodomethyl)ether is an organic compound with the molecular formula C₂H₄I₂O. It is a diiodoether, characterized by the presence of two iodomethyl groups attached to an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(iodomethyl)ether can be synthesized through the reaction of formaldehyde with iodine in the presence of a base. The reaction typically involves the following steps:

    Formation of Iodomethyl Intermediate: Formaldehyde reacts with iodine to form iodomethyl intermediates.

    Ether Formation: The iodomethyl intermediates then react with each other in the presence of a base to form this compound.

The reaction conditions often include:

    Temperature: Moderate temperatures are typically used to control the reaction rate.

    Solvent: A suitable solvent like dichloromethane or chloroform is used to dissolve the reactants and intermediates.

    Base: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large batch reactors are used to mix and react the chemicals.

    Purification: The product is purified through distillation or recrystallization to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Bis(iodomethyl)ether undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated alcohols or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of non-iodinated ethers or alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products

    Substitution: Products include substituted ethers or amines.

    Oxidation: Products include iodinated alcohols or aldehydes.

    Reduction: Products include non-iodinated ethers or alcohols.

Scientific Research Applications

Bis(iodomethyl)ether has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of bis(iodomethyl)ether involves its reactivity with nucleophiles and electrophiles. The iodomethyl groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diiodomethane: Similar in structure but lacks the ether linkage.

    Iodomethyl methyl ether: Contains one iodomethyl group and one methyl group.

    Diiodoethane: Similar in having two iodine atoms but differs in the carbon chain length and structure.

Uniqueness

Bis(iodomethyl)ether is unique due to its ether linkage and the presence of two highly reactive iodomethyl groups. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.

Properties

IUPAC Name

iodo(iodomethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4I2O/c3-1-5-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMAFUPEQLTLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OCI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344668
Record name Bis(iodomethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60833-52-5
Record name Bis(iodomethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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